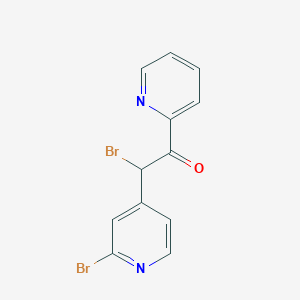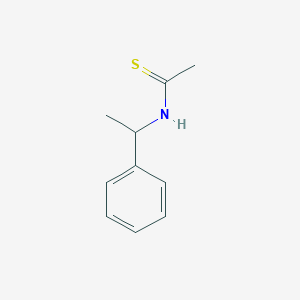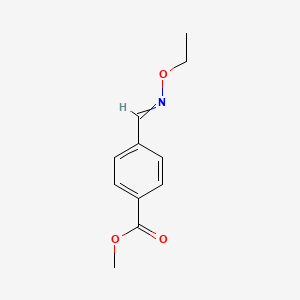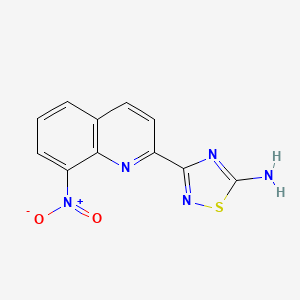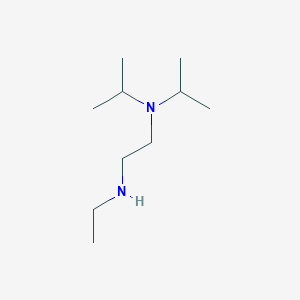![molecular formula C11H17NO3 B13880378 [3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two isopropyl groups attached to the oxazole ring, making it a unique and interesting molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-di(propan-2-yl)-4-hydroxy-2-nitrobenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocyclic compounds.
科学研究应用
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isopropyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[3,5-di(propan-2-yl)-1,2-thiazol-4-yl]acetic acid: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-[3,5-di(propan-2-yl)-1,2-imidazol-4-yl]acetic acid: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid is unique due to its specific substitution pattern and the presence of the oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H17NO3/c1-6(2)10-8(5-9(13)14)11(7(3)4)15-12-10/h6-7H,5H2,1-4H3,(H,13,14) |
InChI 键 |
KZVCJCXNWNVVSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=NO1)C(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


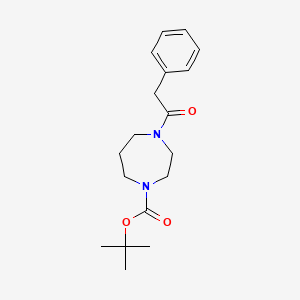
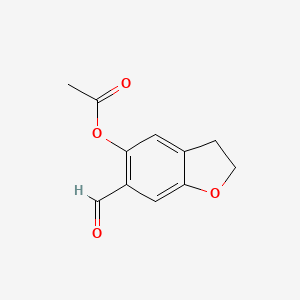
![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)

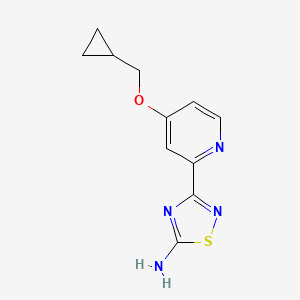
![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)

![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
